5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a furan-2-yl group at position 2 and a benzhydryl moiety at position 3. The benzhydryl group comprises a 3-methoxyphenyl ring linked via a methyl bridge to a 4-(3-chlorophenyl)piperazine unit.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3S/c1-34-20-8-2-5-17(15-20)22(31-12-10-30(11-13-31)19-7-3-6-18(27)16-19)23-25(33)32-26(36-23)28-24(29-32)21-9-4-14-35-21/h2-9,14-16,22,33H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFCLKKWAKIDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure incorporating multiple pharmacologically relevant moieties:
- Thiazole and Triazole Rings : Known for their diverse biological activities.
- Piperazine Moiety : Often associated with neuroactive properties.
- Chlorophenyl and Methoxyphenyl Substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
- A549 (lung carcinoma) : Demonstrated notable cytotoxicity with an IC50 value of approximately 8.107 μM, which is substantially lower than that of standard chemotherapeutics like doxorubicin (IC50 = 0.877 μM) .
- MCF7 (breast cancer) : The presence of specific substituents such as chlorine and methoxy groups enhances the compound's cytotoxic activity through mechanisms involving apoptosis induction via caspase activation .
The biological mechanisms through which this compound operates include:
- Inhibition of Kinases : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly the ERK1/2 pathway .
- Apoptosis Induction : Activation of caspases 3, 8, and 9 has been observed, indicating that the compound triggers programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Chlorine Substituents : Enhance anticancer activity significantly when positioned on the phenyl ring.
- Methoxy Groups : Contribute to increased lipophilicity and improved membrane permeability, facilitating better cellular uptake.
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases anticancer potency |
| Methoxy (OCH3) | Enhances lipophilicity |
| Furan Ring | Contributes to overall stability |
Case Studies
- Study on Anticancer Efficacy : A study conducted by Evren et al. (2019) synthesized derivatives similar to the target compound and evaluated their effects on A549 and NIH/3T3 cell lines. The findings indicated that compounds with similar structural motifs exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Neuropharmacological Effects : Another investigation focused on the piperazine component of the compound, revealing its potential as an anxiolytic agent. The study demonstrated that modifications to the piperazine ring could enhance its binding affinity to serotonin receptors .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiazole ring is known to inhibit key enzymes involved in cancer cell proliferation. The presence of the piperazine group enhances the compound's ability to penetrate cellular membranes, increasing its efficacy against various cancer cell lines.
- Case Studies : A study demonstrated that derivatives of thiazole exhibited potent activity against colon carcinoma (HCT-15) and breast cancer (MCF-7), with some compounds achieving IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
- Research Findings : In vitro studies reported that modifications to the piperazine ring can enhance antibacterial potency, making it a candidate for further development as an antibiotic .
Neuropharmacology
The piperazine component is well-known for its neuropharmacological effects:
- Potential as an Antidepressant : Compounds similar to this one have been explored for their ability to modulate serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
- Case Studies : Research indicates that thiazole derivatives can exhibit anxiolytic effects in animal models, supporting their therapeutic potential in psychiatric disorders .
Anti-inflammatory Effects
Thiazole-based compounds have also been investigated for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and pathways, providing relief in conditions such as arthritis.
- Clinical Relevance : Studies have shown that certain derivatives can significantly reduce inflammation markers in animal models of inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
| Structural Component | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances anticancer activity |
| Piperazine Moiety | Increases CNS penetration |
| Methoxy Group | Modulates receptor affinity |
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences :
- Position 2: Methyl group instead of furan-2-yl.
- Position 5: 4-Ethoxy-3-methoxyphenyl vs. 3-methoxyphenyl.
- Ethoxy substitution in Compound A could increase metabolic stability compared to the target compound’s methoxy group .
Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Key Differences :
- Core: Thiazole vs. thiazolo-triazole.
- Substituents: Fluorophenyl groups dominate, lacking piperazine or methoxy motifs.
- Implications :
Substituent Effects on Bioactivity
Piperazine Modifications :
Aromatic Substituents :
- The furan-2-yl group in the target compound contrasts with methyl (Compound A) or thienyl () groups. Furan’s oxygen atom may engage in hydrogen bonding with enzymatic targets, as seen in docking studies with 14-α-demethylase ().
- Methoxy and chloro groups enhance hydrophobic interactions and electron withdrawal, respectively, influencing receptor binding affinity .
Structural and Pharmacokinetic Properties
Research Findings and Implications
- Antifungal Potential: Molecular docking studies () suggest triazole derivatives inhibit 14-α-demethylase, a fungal enzyme. The target compound’s triazole core and methoxy groups align with this mechanism.
- Neuroactive Potential: The piperazine moiety is associated with antipsychotic activity (e.g., aripiprazole analogs), though furan’s role requires further study .
- Synthetic Feasibility : Catalytic methods from and could optimize the target compound’s yield and purity.
Q & A
Q. What experimental approaches validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts (ΔTm >2°C) .
- CRISPR knockouts : Eliminate suspected targets (e.g., EGFR or mTOR) to assess activity loss .
- Fluorescent probes : Develop BODIPY-conjugated analogs for live-cell imaging of target localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
